molecular formula C15H24Br2O B15345651 7-Bromo-2-(bromomethyl)-3,6,6,9a-tetramethyl-2,5,5a,7,8,9-hexahydro-1-benzoxepine

7-Bromo-2-(bromomethyl)-3,6,6,9a-tetramethyl-2,5,5a,7,8,9-hexahydro-1-benzoxepine

Cat. No.: B15345651
M. Wt: 380.16 g/mol
InChI Key: BVMIPASLGLRPCO-UHFFFAOYSA-N
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Description

7-Bromo-2-(bromomethyl)-3,6,6,9a-tetramethyl-2,5,5a,7,8,9-hexahydro-1-benzoxepine is a complex organic compound with a unique structure that includes bromine atoms and a benzoxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(bromomethyl)-3,6,6,9a-tetramethyl-2,5,5a,7,8,9-hexahydro-1-benzoxepine typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a precursor compound, followed by cyclization to form the benzoxepine ring. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(bromomethyl)-3,6,6,9a-tetramethyl-2,5,5a,7,8,9-hexahydro-1-benzoxepine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can occur to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzoxepines, while oxidation and reduction can yield different oxidized or reduced derivatives.

Scientific Research Applications

7-Bromo-2-(bromomethyl)-3,6,6,9a-tetramethyl-2,5,5a,7,8,9-hexahydro-1-benzoxepine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential use in developing new pharmaceuticals, particularly as a scaffold for drug design.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(bromomethyl)-3,6,6,9a-tetramethyl-2,5,5a,7,8,9-hexahydro-1-benzoxepine involves its interaction with specific molecular targets. The bromine atoms and the benzoxepine ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2-naphthol: Another brominated compound with a simpler structure.

    7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: A compound with a different ring system but similar bromine substitution.

Uniqueness

7-Bromo-2-(bromomethyl)-3,6,6,9a-tetramethyl-2,5,5a,7,8,9-hexahydro-1-benzoxepine is unique due to its complex structure, which includes multiple rings and bromine atoms

Properties

Molecular Formula

C15H24Br2O

Molecular Weight

380.16 g/mol

IUPAC Name

7-bromo-2-(bromomethyl)-3,6,6,9a-tetramethyl-2,5,5a,7,8,9-hexahydro-1-benzoxepine

InChI

InChI=1S/C15H24Br2O/c1-10-5-6-12-14(2,3)13(17)7-8-15(12,4)18-11(10)9-16/h5,11-13H,6-9H2,1-4H3

InChI Key

BVMIPASLGLRPCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C(C(CCC2(OC1CBr)C)Br)(C)C

Origin of Product

United States

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